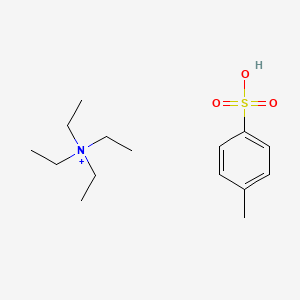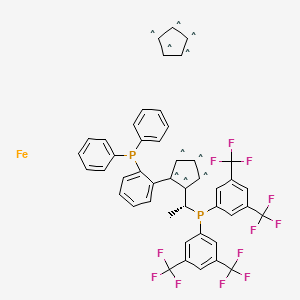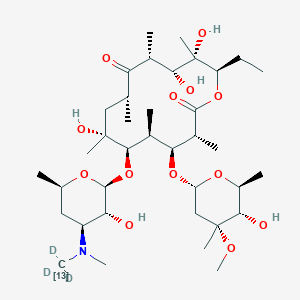
Triacetoxyneodymium hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triacetoxyneodymium hydrate, also known as neodymium(III) acetate hydrate, is a chemical compound with the formula C₆H₁₁NdO₇. It is a coordination complex where neodymium is bonded to three acetate groups and water molecules. This compound is part of the broader category of rare earth metal acetates, which are known for their unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Triacetoxyneodymium hydrate can be synthesized through the reaction of neodymium oxide (Nd₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving neodymium oxide in acetic acid under controlled temperature and stirring conditions. The resulting solution is then evaporated to obtain the crystalline this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process includes the use of high-purity neodymium oxide and acetic acid, with precise control over reaction parameters such as temperature, concentration, and pH. The final product is often purified through recrystallization to ensure high purity and consistency.
化学反应分析
Types of Reactions
Triacetoxyneodymium hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form neodymium(IV) compounds.
Reduction: It can be reduced to neodymium(II) compounds under specific conditions.
Substitution: The acetate groups can be substituted with other ligands, such as chloride or nitrate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligand exchange reactions often involve reagents like hydrochloric acid (HCl) or nitric acid (HNO₃).
Major Products
Oxidation: Neodymium(IV) oxide (NdO₂)
Reduction: Neodymium(II) acetate
Substitution: Neodymium chloride (NdCl₃) or neodymium nitrate (Nd(NO₃)₃)
科学研究应用
Triacetoxyneodymium hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other neodymium compounds and as a catalyst in organic reactions.
Biology: It is employed in studies involving rare earth elements and their interactions with biological systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: It is used in the production of high-performance magnets, glass polishing, and as a dopant in various materials to enhance their properties.
作用机制
The mechanism by which triacetoxyneodymium hydrate exerts its effects is primarily through its ability to coordinate with other molecules. The neodymium ion can form stable complexes with various ligands, influencing the reactivity and properties of the resulting compounds. This coordination chemistry is crucial in catalysis, material science, and biological interactions.
相似化合物的比较
Similar Compounds
Triacetoxypraseodymium hydrate: Similar in structure but with praseodymium instead of neodymium.
Triacetoxysamarium hydrate: Contains samarium and exhibits similar chemical behavior.
Triacetoxygadolinium hydrate: Gadolinium-based compound with comparable properties.
Uniqueness
Triacetoxyneodymium hydrate is unique due to the specific electronic configuration of neodymium, which imparts distinct magnetic and optical properties. These properties make it particularly valuable in applications such as high-performance magnets and advanced materials research.
属性
分子式 |
C6H14NdO7 |
|---|---|
分子量 |
342.41 g/mol |
IUPAC 名称 |
acetic acid;neodymium;hydrate |
InChI |
InChI=1S/3C2H4O2.Nd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
InChI 键 |
XHILYYDCESQUMS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Nd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)












